2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid
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Overview
Description
2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a phenylhydrazine moiety attached to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid typically involves the condensation of 2-phenylhydrazine with a suitable benzoic acid derivative under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the hydrazone moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine
- 2-(2-Phenylhydrazin-1-ylidene)propanedioic acid
- (2E)-2-(2-Phenylhydrazin-1-ylidene)acetaldehyde
Uniqueness
2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid is unique due to its specific structural features, such as the presence of both a phenylhydrazine moiety and a benzoic acid derivative. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(N-anilino-C-methylcarbonimidoyl)benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19) |
InChI Key |
CRAXNVSMZGHDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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